6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Description
Properties
CAS No. |
921600-56-8 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-3H-1,2-benzothiazol-6-amine |
InChI |
InChI=1S/C8H10N2O2S/c1-10-5-6-2-3-7(9)4-8(6)13(10,11)12/h2-4H,5,9H2,1H3 |
InChI Key |
IVLMQSOUUCWUTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(S1(=O)=O)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Substituted Anilines
One of the most common methods for synthesizing 6-amino benzothiazoles involves the use of substituted anilines treated with potassium thiocyanate (KSCN) in the presence of glacial acetic acid and bromine. The general procedure is as follows:
Reagents : Substituted aniline, KSCN, bromine, glacial acetic acid.
-
- Dissolve substituted aniline in glacial acetic acid and cool to below room temperature.
- Slowly add KSCN while stirring.
- Add bromine dropwise to maintain a temperature below 0°C.
- Stir for several hours at low temperatures, then allow to stand overnight.
- Filter and recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
This method has been reported to yield up to 75% of the desired product with satisfactory purity levels.
Method 2: Cyclization Approach
Another effective method is the cyclization of thioamide derivatives with various electrophiles. This method allows for the introduction of diverse functional groups on the benzothiazole ring.
Reagents : Thioamide derivatives, electrophiles (e.g., halogens), solvents (e.g., chloroform).
-
- Mix thioamide with an appropriate electrophile in a solvent under reflux conditions.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and precipitate the product.
- Purify through recrystallization.
This method can provide high yields and allows for functional group modifications that enhance biological activity.
Method 3: One-Pot Synthesis
A more recent approach involves a one-pot synthesis where all reagents are combined simultaneously.
Reagents : Aniline derivatives, KSCN, bromine, acetic acid.
-
- Combine all reactants in a single flask under controlled temperature conditions.
- Stir continuously while monitoring for completion.
- Isolate the product through filtration and wash with water.
This method simplifies the process and reduces time while maintaining good yields.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity Level | Complexity | Time Required |
|---|---|---|---|---|
| Direct Synthesis | Up to 75% | Moderate | Moderate | Several hours |
| Cyclization Approach | High | High | High | Varies |
| One-Pot Synthesis | Good | Moderate | Low | Short |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group (-NH₂) at position 6 participates in nucleophilic substitution and condensation reactions.
Key Reactions:
-
Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acetyl derivatives, confirmed by NMR shifts at δ 2.1 ppm (CH₃CO) and δ 8.3 ppm (NH) .
-
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives. Yields range from 65–80% depending on substituents .
Cyclization and Annulation Reactions
The compound undergoes intramolecular cyclization and multicomponent annulation to form fused heterocycles.
Case Study:
-
Annulation with α-Iodoketones :
Treatment with phenacyl bromide in DMF at 80°C produces imidazo[2,1-b]benzothiazolium derivatives via N-alkylation followed by cyclization. NMR confirms the formation of a fused imidazole ring (δ 145.9 ppm, C=N) .
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenacyl bromide | DMF, 80°C, 4h | Imidazo[2,1-b]benzothiazolium bromide | 68 |
Electrophilic Aromatic Substitution
The electron-deficient benzothiazole ring directs electrophiles to specific positions.
Halogenation:
-
Bromination : Reacts with bromine in acetic acid at 50°C to yield 5-bromo-substituted derivatives. LC-MS confirms m/z 319.9 [M+H]⁺ .
| Electrophile | Conditions | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Br₂ | AcOH, 50°C, 3h | C5 | 85 |
Condensation with Active Methylene Compounds
The amino group facilitates Knoevenagel condensations.
Example:
-
Reaction with Malononitrile :
Under microwave irradiation (60°C, 15 min), forms 2-arylidene derivatives. FT-IR shows CN stretch at 2215 cm⁻¹ .
| Partner | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Malononitrile | MWI, EtOH, 60°C, 15min | 6-(Dicyanomethylene) derivative | 92 |
Coordination Chemistry
The amino and sulfone groups act as ligands for metal ions.
Complexation with Cu(II):
Forms a 1:2 complex with Cu(NO₃)₂ in methanol, characterized by UV-Vis absorption at λₘₐₓ = 635 nm (d-d transition) .
| Metal Salt | Stoichiometry | Application | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 (M:L) | Antimicrobial agents |
Mechanistic Insights
-
Cyclization Pathways : DFT calculations indicate that annulation reactions proceed via a stepwise mechanism involving initial N-alkylation, followed by intramolecular nucleophilic attack (ΔG‡ = 28.5 kcal/mol) .
-
Electronic Effects : Sulfone groups deactivate the benzothiazole ring, favoring substitution at C5 over C7 (Hammett σₚ = 1.67 for -SO₂-) .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 6-Amino-2-methyl-2,3-dihydro-1H-benzothiazole-1,1-dione
- Molecular Formula : C7H8N2O2S
- Molecular Weight : 184.21 g/mol
- Appearance : Crystalline powder, typically white to pale grey
- Melting Point : 121-127°C
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 6-Amino-2-methyl-2,3-dihydro-1H-benzothiazole-1,1-dione. The compound has shown effectiveness against various cancer cell lines. For instance:
- VEGFR-2 Inhibition : A series of benzothiazole derivatives have been synthesized and evaluated for their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Compounds derived from benzothiazole scaffolds exhibited promising IC50 values in the low micromolar range against cancer cell lines such as HCT116 and MCF7 .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. A series of benzothiazole derivatives were evaluated for their anticonvulsant properties and neurotoxicity profiles. Most compounds demonstrated significant anticonvulsant activity without neurotoxic effects, indicating their potential as therapeutic agents for neurological disorders .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of new benzothiazole hybrids against multiple cancer cell lines. Among these hybrids, one compound demonstrated an IC50 value of 5.61 µM against HCT116 cells and showed a favorable safety profile in normal cell lines . This highlights the potential of benzothiazole derivatives in developing new cancer therapies.
Case Study 2: Neurotoxicity Assessment
In another study assessing the safety profile of synthesized benzothiazole compounds, none exhibited significant neurotoxicity or liver toxicity while maintaining anticonvulsant efficacy. This suggests that these compounds could be valuable in treating epilepsy and other neurological conditions without adverse side effects .
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogues:
Key Research Findings
a) Substituent Effects on Bioactivity
- Methoxy groups, being electron-withdrawing, reduce aromatic ring reactivity but improve lipophilicity, as seen in riluzole’s neuroprotective effects . Aminomethyl substitution (as in ) increases polarity and may limit blood-brain barrier penetration but improve solubility for systemic applications.
b) Core Structure Impact
- Benzothiazole vs. Thiazolidine: The aromatic benzothiazole core (target compound, ) enables π-π stacking with biological targets, critical for enzyme inhibition.
c) Sulfonyl Group Influence
Biological Activity
6-Amino-2-methyl-2,3-dihydro-1H-1λ6,2-benzothiazole-1,1-dione, commonly referred to as 6-amino-2-methylbenzothiazole, is a compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- IUPAC Name : 6-Amino-2-methylbenzothiazole
- Molecular Formula : C8H8N2S
- Molecular Weight : 164.23 g/mol
- Appearance : White to cream crystalline powder
- Melting Point : 121-127 °C
Biological Activity Overview
The biological activity of 6-amino-2-methylbenzothiazole has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent research has demonstrated that derivatives of benzothiazoles exhibit significant anticancer properties. For instance, a study highlighted the efficacy of 2-aminobenzothiazole derivatives against various cancer cell lines, showing IC50 values ranging from 0.315 to 2.66 µM for cell growth inhibition in prostate (PC3), breast (MCF-7), lung (A549), and colon cancer (HCT-116) cell lines .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3 | PC3 | 0.315 | EGFR inhibition |
| Compound 4 | MCF-7 | 1.08 | Cell cycle arrest |
| Compound 5 | A549 | 0.500 | Apoptosis induction |
| Compound 6 | HCT-116 | 2.66 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to its anticancer properties, benzothiazole derivatives have shown promising antimicrobial activity. A study focused on synthesizing and evaluating various benzothiazole derivatives indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 32 |
| Compound C | Pseudomonas aeruginosa | 64 |
Case Study 1: In Vivo Efficacy Against Tumors
A notable case study investigated the in vivo efficacy of a benzothiazole derivative in an MC38 xenograft model. The treatment resulted in a 62% reduction in tumor growth at a dosage of 200 mg/kg , demonstrating significant potential for therapeutic applications in cancer treatment .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial properties of synthesized benzothiazole derivatives against various pathogens. The results indicated that certain derivatives had comparable efficacy to standard antibiotics, suggesting their potential role as alternative treatments for resistant bacterial strains .
Q & A
Q. Table 1: Representative Synthesis Conditions
Advanced: How can computational methods like molecular docking elucidate the bioactivity of benzothiazole derivatives?
Methodological Answer:
Molecular docking studies predict binding affinities and interactions between benzothiazole derivatives and target enzymes (e.g., α-glucosidase for antidiabetic applications):
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Parameters : Grid boxes centered on active sites (e.g., α-glucosidase PDB: 5NN8), with Lamarckian genetic algorithms for conformational sampling .
- Interpretation : Analyze binding poses (e.g., 9c derivative forms hydrogen bonds with catalytic residues Asp349 and Arg439) and compare inhibition constants (Ki) with experimental IC₅₀ values .
Data Contradiction: How should researchers resolve discrepancies in spectral data (e.g., NMR/IR) for novel benzothiazole analogs?
Methodological Answer:
Discrepancies arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
- Cross-Validation : Combine ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) with IR (C–S stretch at 650–750 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., <0.4% deviation indicates purity) .
- Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction (e.g., dihedral angles between benzothiazole and substituent rings) .
Advanced: What methodological approaches evaluate the antimicrobial/antitumor potential of benzothiazole derivatives?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring enhance activity) .
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) or ROS detection .
Basic: What spectroscopic/crystallographic techniques confirm the stereochemistry of substituted benzothiazoles?
Methodological Answer:
- X-Ray Crystallography : Resolve dihedral angles (e.g., 6.51° between benzothiazole and pyrazole rings) and π-π interactions (centroid distances ~3.7 Å) .
- NOESY NMR : Detect spatial proximity of protons (e.g., allyl group orientation in naphthalimide-benzothiazole conjugates) .
- Polarized Light Microscopy : Identify crystalline vs. amorphous phases during polymorph screening .
Advanced: How can reaction optimization address low yields in benzothiazole synthesis?
Methodological Answer:
- DoE (Design of Experiment) : Vary temperature, catalyst load (e.g., PPA from 1–5 eq.), and solvent polarity (DMF vs. ethanol) .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 6 h) while maintaining yields >80% .
- Workup Optimization : Use column chromatography (ethyl acetate/chloroform gradients) to isolate pure products .
Data Contradiction: How to interpret conflicting biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
